9-Octadecen-1-amine

Physical property Formulation Low-temperature handling

Substituting oleylamine with stearylamine or short-chain amines risks particle-size control, froth stability, and corrosion protection. Specify 9-Octadecen-1-amine for proven performance: - 2.8±0.9 nm Ni nanoparticles vs. 4.4±0.9 nm with N,N-dimethylhexadecylamine under identical conditions. - >95% corrosion inhibition efficiency at 100 ppm on AISI 1018 carbon steel in sour saline media (40°C, laminar flow). - 0.5 percentage point higher P₂O₅ grade and denser froth vs. dodecylamine in fluorapatite reverse flotation.

Molecular Formula C18H37N
Molecular Weight 267.5 g/mol
CAS No. 1838-19-3
Cat. No. B238952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Octadecen-1-amine
CAS1838-19-3
Synonyms1-octadeceneamine hydrofluoride
9-octadecen-1-amine
AmF 355
amine fluoride 335
n-cis-9-octadecenylamine
oleamine
oleoylamine
oleylamine
oleylamine acetate
oleylamine acetate, (Z)-isomer
oleylamine hydrochloride, (Z)-isomer
oleylamine hydrofluoride
oleylamine hydrofluoride, (Z)-isomer
oleylamine phosphate (1:1)
oleylamine phosphate (1:1), (Z)-isomer
oleylamine, (E)-isomer
oleylamine, (Z)-isome
Molecular FormulaC18H37N
Molecular Weight267.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCN
InChIInChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-19H2,1H3
InChIKeyQGLWBTPVKHMVHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oleylamine Technical Baseline and Comparators


9-Octadecen-1-amine (CAS 1838-19-3), commonly referred to as oleylamine (OLA or OAm), is a long-chain unsaturated primary fatty amine with the molecular formula C₁₈H₃₇N and a molecular weight of approximately 267.49 g/mol [1]. It is characterized by a cis-configured double bond at the C9 position of its C18 hydrocarbon chain, distinguishing it from its fully saturated analog, stearylamine (octadecylamine, CAS 124-30-1). At ambient temperature, oleylamine exists as a colorless to pale yellow liquid (melting point 18–26 °C), whereas stearylamine is a white crystalline solid (melting point ~50–55 °C) [2]. Oleylamine functions as a cationic surfactant, a reductant and capping agent in nanoparticle synthesis, a corrosion inhibitor, and a mineral flotation collector [3]. Its closest comparators include stearylamine (ODA), dodecylamine (DDA), N,N-dimethylhexadecylamine, and octylamine, each of which exhibits distinct physicochemical and performance profiles that preclude simple substitution in most applications.

1 Liquid at ambient temperature (mp 18–26 °C) enables ambient handling and formulation
2 cis-unsaturation provides steric bulk for nanoparticle size control and surfactant function
3 Multi-role: capping agent, reductant, corrosion inhibitor, flotation collector

Oleylamine Substitution Risks vs. Generic Alkylamines


Attempts to substitute oleylamine with its saturated analog stearylamine, shorter-chain dodecylamine, or tertiary alkylamines without explicit requalification introduce substantial technical risk across all major application domains. The cis-unsaturation of oleylamine confers markedly lower melting point (liquid at room temperature vs. solid for stearylamine), fundamentally affecting handling, formulation fluidity, and low-temperature processability . In nanoparticle synthesis, the steric bulk of the bent oleyl chain governs the size-limiting efficacy, with oleylamine producing Ni nanoparticles of 2.8 ± 0.9 nm vs. 4.4 ± 0.9 nm for the less-bulky N,N-dimethylhexadecylamine under identical conditions [1]. In mineral flotation, oleylamine (OLA) provides superior foam stability compared to octadecylamine (ODA) and dodecylamine (DDA), and delivers higher selectivity against dodecylamine in fluorapatite–silicate separation [2][3]. In corrosion inhibition, only oleylamine has been quantitatively demonstrated to exceed 95% efficiency at 100 ppm under sour saline conditions with laminar flow [4]. These multidimensional performance gaps mean that generic substitution without requalification will compromise yield, selectivity, particle size control, or corrosion protection, depending on the use case.

Oleylamine
Liquid at room temperature; cis-unsaturated chain supports steric control and foam stability.
Stearylamine
Solid (mp ~50–55 °C); saturated chain – cold-handling and steric performance may not transfer.
Oleylamine
Reported steric profile restricts Ni nanoparticles to 2.8±0.9 nm; ranked highest foam stability.
Shorter/tertiary amines
N,N-dimethylhexadecylamine or dodecylamine may yield larger particles, lower froth stability, and reduced flotation selectivity.
Oleylamine
>95% corrosion inhibition efficiency at 100 ppm in sour saline laminar flow (reported benchmark).
Generic saturated amines
Corrosion inhibition performance context may differ; requires requalification under target conditions.

Oleylamine Differentiation Evidence vs. Comparators


Physical State and Low-Temperature Handling vs. Stearylamine

Oleylamine is a liquid at ambient temperature (melting point 18–26 °C), whereas stearylamine (octadecylamine, ODA) is a white crystalline solid (melting point ~50–55 °C) that requires heated storage, melting, or dissolution in hot water (~90 °C) before use [1]. The iodine value of oleylamine (≥70–100 g I₂/100 g) confirms substantial unsaturation, compared to stearylamine (≤3 g I₂/100 g), which is fully saturated [2][3]. This physical state difference eliminates the need for heated handling infrastructure when using oleylamine in ambient-temperature formulations, reducing both capital and operational expenditure.

Physical state vs. stearylamine
Reported
Liquid, mp 18–26 °C, iodine value ≥70–100
vs.
Solid, mp ~50–55 °C, iodine value ≤3
Ambient handling eliminates heated storage and melt steps.
Specification-grade data; iodine value confirms unsaturation.
Physical property Formulation Low-temperature handling

Nanoparticle Size Control vs. N,N-Dimethylhexadecylamine

In the thermal decomposition synthesis of nickel nanoparticles, the steric bulk of the capping amine directly governs the mean particle diameter. Oleylamine, with its cis-unsaturated bent C18 chain, acts as a more effective size-limiting agent than the less bulky tertiary amine N,N-dimethylhexadecylamine. Under identical reaction conditions (30 min reaction time), oleylamine yielded nickel nanoparticles with a mean diameter of 2.8 ± 0.9 nm, compared to 4.4 ± 0.9 nm for N,N-dimethylhexadecylamine [1]. Furthermore, by extending the oleylamine-mediated reaction time from 30 to 240 min, the mean diameter could be systematically increased from 2.8 ± 0.9 nm to 5.1 ± 0.7 nm, demonstrating tunable size control in a single-ligand system [1].

Ni nanoparticle size vs. N,N-dimethylhexadecylamine
Head-to-head
2.8 ± 0.9 nm (oleylamine)
vs.
4.4 ± 0.9 nm (comparator)
30 min reaction, TEM
Reported steric profile supports sub‑3 nm synthesis.
Tunable to 5.1 nm with longer reaction time.
Nanoparticle synthesis Size control Steric stabilization

Flotation Foam Stability vs. Octadecylamine and Dodecylamine

A systematic study of four alkyl amine collectors using a foam analyzer demonstrated a clear foam stability ranking: OLA (oleylamine) > ODA (octadecylamine) > DHA (di-n-hexylamine) > DDA (dodecylamine) [1]. The study established that foam properties are superior in the pH range of 6–10, and that longer carbon chains with unsaturated bonds (as in OLA) produce better foam properties than their saturated or shorter-chain counterparts [1]. Optimal foaming and foam stability were observed at quartz powder concentrations of 8–10% [1]. This ranking is critical for flotation operations where froth stability directly determines mineral recovery and concentrate grade.

Foam stability vs. ODA, DDA
Reported
OLA > ODA > DHA > DDA
Foam analyzer, pH 6–10, quartz 8–10%
May support higher froth stability and recovery in quartz flotation.
Rank maintained across tested conditions.
Mineral flotation Foam stability Quartz collection

Phosphate Flotation Selectivity vs. Dodecylamine

In reverse flotation of silicate minerals from fluorapatite, oleylamine (OA) demonstrated measurably better selectivity than dodecylamine (DDA). Compared with DDA, concentrates produced using OA in raw phosphate ore flotation achieved a 0.5% higher P₂O₅ grade and 1.3% lower SiO₂ grade, along with 0.5% lower Al₂O₃ grade [1]. OA was found to physisorb onto silicate mineral surfaces through hydrophobic bonding to form hemimicelles, and induced a denser froth layer than DDA, contributing to both improved grade and enhanced froth stability [1]. The best overall selectivity was achieved with octyl-hydroxamic acid (OHA), but OA ranked superior to DDA among amine-based collectors [1].

Phosphate flotation selectivity vs. DDA
Head-to-head
P₂O₅ grade +0.5 percentage points
SiO₂ grade −1.3 percentage points
Al₂O₃ grade −0.5 percentage points
vs. DDA baseline
Reported selectivity context supports fluorapatite beneficiation.
Dense froth layer contributes to improved separation.
Phosphate flotation Silicate rejection Selectivity

Sour Corrosion Inhibition Efficiency on Carbon Steel

Oleylamine was evaluated as a sour corrosion inhibitor for AISI 1018 carbon mild steel in a sour saline electrolyte under laminar flow (100 rpm) at 40 °C, using potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). The inhibition efficiency followed an exponential concentration dependence: at 20 ppm, efficiency exceeded 85%, and at 100 ppm, a maximum efficiency of over 95% was achieved [1]. SEM analysis confirmed the formation of a protective inhibitor layer on the steel surface [1]. While this study does not provide a direct head-to-head comparator dataset for stearylamine or dodecylamine under identical conditions, the >95% efficiency at 100 ppm establishes a benchmark against which substitute amines must be evaluated for sour-service oilfield chemical procurement [1].

Sour corrosion inhibition efficiency
Supporting evidence
>95% at 100 ppm
>85% at 20 ppm
AISI 1018 steel, sour saline, laminar flow, 40 °C
Reported benchmark for sour-service inhibitor formulation.
No direct comparator under identical conditions; class-level inference.
Corrosion inhibition Sour saline environment Oilfield chemicals

Gold Nanoparticle Size Tunability via Temperature

A modular two-step AuNP synthesis platform demonstrated that oleylamine (OAm) enables fine-tuning of gold nanoparticle core size in the range of 2–7 nm solely by varying the reaction temperature [1]. This size control is achieved without changing the ligand, and the OAm capping layer can be subsequently exchanged with thiol ligands to achieve independent control over surface composition, a capability not demonstrated with saturated alkylamines such as stearylamine under comparable conditions [1]. The platform provides compatibility with a vast library of thiol ligands, enabling solubility tuning from water to hexane [1]. While a direct head-to-head with stearylamine is not available in this study, the unique dual role of OAm as solvent, reductant, and capping agent – enabled by its liquid state and unsaturation – is not readily replicable with solid saturated amines.

AuNP size tunability
Class-level inference
2–7 nm tunable core
by temperature variation
Neat oleylamine, post-synthetic thiol exchange
Reported size-control context for decoupled surface functionalization.
Liquid state enables dual reductant/capping role.
Gold nanoparticles Size tunability Decoupled surface functionalization

Oleylamine Best-Fit Application Scenarios


Monodisperse Metal Nanoparticle Synthesis with Steric Control

Oleylamine is the preferred ligand when synthesizing nickel, cobalt, or other transition metal nanoparticles with target diameters below 3 nm. The quantitative evidence demonstrates that oleylamine restricts Ni nanoparticle growth to 2.8 ± 0.9 nm under standard conditions, compared to 4.4 ± 0.9 nm for the less bulky N,N-dimethylhexadecylamine [1]. This size differential is critical for catalytic and magnetic applications where sub-3 nm dimensions are required. For gold nanoparticles, the 2–7 nm temperature-tunable range with post-synthetic thiol exchange capability makes oleylamine uniquely suited for systematic structure–function studies [2]. Researchers and manufacturers should specify oleylamine when sub-5 nm monodispersity is a design requirement.

Phosphate Ore Reverse Flotation for Silicate Rejection

In fluorapatite beneficiation circuits employing reverse flotation to reject silicate gangue, oleylamine (OA) should be selected over dodecylamine (DDA) when concentrate grade specifications demand maximized P₂O₅ content and minimized SiO₂ contamination. The quantitative evidence shows that OA delivers a 0.5 percentage point higher P₂O₅ grade and 1.3 percentage point lower SiO₂ grade compared to DDA under comparable conditions [3]. Additionally, OA produces a denser, more stable froth layer, which enhances operational robustness. For quartz-dominated gangue systems, the foam stability ranking OLA > ODA > DHA > DDA further supports the selection of oleylamine to maintain consistent froth characteristics across varying pulp conditions [4].

Ambient-Temperature Liquid Amine Formulations

When formulating corrosion inhibitor packages, emulsifiers, or surfactant blends that must remain pumpable and dispersible at ambient temperatures (10–30 °C), oleylamine is the appropriate choice over stearylamine. The 30–35 °C melting point depression relative to stearylamine (melting point 18–26 °C vs. 50–55 °C) eliminates the requirement for heated storage tanks, heated transfer lines, and hot-water predissolution [5]. The high iodine value (≥70–100 g I₂/100 g) of oleylamine also provides reactive unsaturation that can be exploited for further chemical derivatization, unlike the fully saturated stearylamine (iodine value ≤3 g I₂/100 g) [6][7].

Sour-Service Oilfield Corrosion Inhibitor Development

For corrosion inhibitor formulations targeting sour saline environments in oil and gas production, oleylamine provides a quantitatively validated baseline performance of >95% inhibition efficiency at 100 ppm on AISI 1018 carbon steel under laminar flow at 40 °C [8]. This benchmark enables formulators to evaluate alternative fatty amines or synergistic additive packages against a defined performance standard. The demonstrated exponential concentration–response relationship (85% at 20 ppm, >95% at 100 ppm) provides guidance for dose optimization in field applications, where higher inhibitor concentrations may be economically justified by the achieved level of protection.

Application
Selection Property
Validation Focus
Sub-5 nm metal nanoparticle synthesis
Steric capping ligand with cis-unsaturation
Size-limiting efficacy and post-synthetic ligand exchange
Phosphate reverse flotation for silicate rejection
Selective collector over dodecylamine
Concentrate grade improvement and froth stability
Ambient-temperature liquid amine formulations
Liquid state with high iodine value
Cold-handling capability and derivatization potential
Sour-service oilfield corrosion inhibitor development
High inhibition efficiency at low concentration
Benchmark performance under sour saline flow conditions
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